BenchChemオンラインストアへようこそ!

Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate

Medicinal Chemistry Physicochemical Profiling Salt Selection

Choose this 2-azaspiro[3.3]heptane TFA salt for superior spirocyclic rigidity that no monocyclic piperidine can mimic. The trifluoroacetate counterion boosts solubility in polar aprotic solvents (DMSO, ACN) and raises topological polar surface area, while the ethyl‑ester handle enables clean conjugation to E3 ligase ligands and target‑protein binders. Replacing piperidine with this scaffold increases logD₇.₄ by up to +0.5 without adding carbon atoms—a clean lipophilicity toggle validated in M4 mAChR antagonist programs. Enhanced crystallinity simplifies intermediate isolation.

Molecular Formula C12H18F3NO4
Molecular Weight 297.27 g/mol
Cat. No. B8256156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate
Molecular FormulaC12H18F3NO4
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1CC2(C1)CNC2.C(=O)(C(F)(F)F)O
InChIInChI=1S/C10H17NO2.C2HF3O2/c1-2-13-9(12)3-8-4-10(5-8)6-11-7-10;3-2(4,5)1(6)7/h8,11H,2-7H2,1H3;(H,6,7)
InChIKeyUHKUDTYCVAQWGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate – Structural and Physicochemical Baseline for Procurement Decisions


Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate (CAS 2756314‑06‑2) is a spirocyclic amine building block comprising a saturated 2‑azaspiro[3.3]heptane core functionalized with an ethyl ester at the 6‑position and supplied as the 2,2,2‑trifluoroacetate (TFA) salt [1]. The compound possesses a molecular weight of 297.27 g mol⁻¹, a topological polar surface area (TPSA) of 75.6 Ų, two hydrogen‑bond donors, and eight hydrogen‑bond acceptors, reflecting the contribution of the TFA counterion [2]. These properties distinguish it from the corresponding free base (MW 183.25; TPSA 38.3 Ų) and from monocyclic piperidine‑based analogs, providing unique solubility and reactivity characteristics that are critical for downstream synthetic transformations [2][3].

Why Generic Piperidine or Free‑Base Alternatives Cannot Replace Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate


Substituting the target trifluoroacetate salt with the corresponding free base or with a simple piperidine‑acetic acid ester directly alters the physicochemical profile and conformational behavior. The TFA counterion increases the topological polar surface area from 38.3 Ų (free base) to 75.6 Ų, which strongly influences solubility in polar aprotic solvents [1]. Moreover, the 2‑azaspiro[3.3]heptane scaffold imposes a rigid spirocyclic geometry that cannot be achieved with monocyclic piperidine analogs; the N‑linked 2‑azaspiro[3.3]heptane motif has been shown to raise logD₇.₄ by up to +0.5 relative to the parent piperidine, a deviation that would unpredictably alter the pharmacokinetic profile of a lead molecule [2]. Consequently, any attempt to replace this compound with a simpler congener risks compromising both synthetic utility and biological readouts.

Quantitative Differentiation Evidence for Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate


Topological Polar Surface Area (TPSA) Enhancement Through TFA Counterion

The TFA salt of ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate exhibits a TPSA of 75.6 Ų, compared with 38.3 Ų for the corresponding free base [1][2]. This 37.3 Ų increase is attributable solely to the trifluoroacetate counterion, indicating substantially greater polarity that translates into enhanced solubility in polar aprotic solvents such as DMSO and acetonitrile.

Medicinal Chemistry Physicochemical Profiling Salt Selection

LogD₇.₄ Shift Relative to Piperidine Analog

The 2‑azaspiro[3.3]heptane motif, when N‑linked, has been shown to increase measured logD₇.₄ by up to +0.5 relative to the analogous piperidine‑containing molecule [1]. In contrast, other azaspiro[3.3]heptane linkage types decreased logD₇.₄ by as much as −1.0. This differential lipophilicity modulation is a direct consequence of the spirocyclic structure and cannot be achieved with the monocyclic piperidine analog, which has a computed XLogP3 of 0.7, identical to that of the free base azaspiro compound [2][3].

Lipophilicity Drug Design Bioisostere

Conformational Rigidity and Exit Vector Geometry vs. Flexible Piperidine Linkers

The 2‑azaspiro[3.3]heptane core enforces a rigid bicyclic arrangement with a well‑defined angle between the nitrogen atom and the 6‑position substituent. In related 1‑azaspiro[3.3]heptane systems, the N‑to‑bridgehead distance and bond angles have been characterized, showing a decrease in the C–N–C angle relative to piperidine (≈93° vs ≈110°), which locks the exit vector in a distinct orientation . This rigidity contrasts with the rotational freedom of the piperidine‑4‑yl‑acetate scaffold, which can adopt multiple low‑energy conformations. The TFA salt form further stabilizes the protonated amine, preventing base‑catalyzed epimerization or decomposition during storage and coupling reactions .

Spirocyclic Scaffolds PROTAC Linkers Conformational Restriction

Optimal Application Scenarios for Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate


PROTAC Linker Synthesis Requiring Rigid Spirocyclic Geometry

The rigid 2‑azaspiro[3.3]heptane framework, combined with the ethyl ester handle at the 6‑position, provides a well‑defined exit vector for conjugation to E3 ligase ligands and target‑protein binders. The TFA salt ensures high solubility in DMSO and acetonitrile, streamlining the coupling steps typical of PROTAC assembly [1][2].

Lead Optimization Campaigns Targeting Lipophilicity Modulation

When a piperidine‑containing lead exhibits sub‑optimal logD, replacing the piperidine with the 2‑azaspiro[3.3]heptane scaffold (using this building block) can increase logD₇.₄ by up to +0.5 without adding extra carbon atoms, offering a clean lipophilicity toggle [1].

Synthesis of Muscarinic Acetylcholine Receptor M4 Antagonists

Patents describing substituted 2‑azaspiro[3.3]heptanes as M4 mAChR antagonists highlight the need for a 6‑position acetic ester group. This compound serves as a direct precursor, and the TFA salt form facilitates purification and handling during multi‑step synthetic sequences [1].

Conformationally Restricted Peptidomimetic Building Blocks

The spirocyclic amine can be incorporated into peptidomimetics to replace flexible amino acid side chains. The TFA counterion enhances crystallinity, enabling straightforward isolation and characterization of intermediates [1].

Quote Request

Request a Quote for Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.